Chlorodimorpholinophosphine

Description

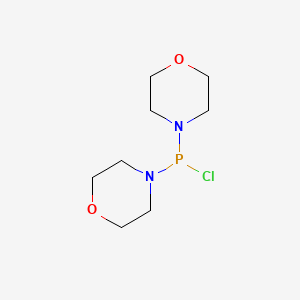

Chlorodimorpholinophosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to a chlorine atom and two morpholine (C₄H₈NO) substituents. Its molecular formula is C₈H₁₆ClN₂O₂P, with a molecular weight of 238.65 g/mol. The morpholine rings confer steric bulk and electron-donating properties, influencing its reactivity and stability. This compound is primarily used in organic synthesis as a phosphorylating agent or ligand precursor, particularly in reactions requiring controlled nucleophilicity .

Properties

IUPAC Name |

chloro(dimorpholin-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN2O2P/c9-14(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQYERHSWTWFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373917 | |

| Record name | Chlorodimorpholinophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75302-66-8 | |

| Record name | P,P-Di-4-morpholinylphosphinous chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75302-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimorpholinophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

This compound can be synthesized by chlorination reactions involving phosphorous-containing precursors and morpholine derivatives. The key challenge is to introduce the chlorine atom onto the phosphorus center while maintaining the integrity of the dimorpholino substituents.

Chlorination of Phosphinic Oxides Using Acetyl Chloride

A highly efficient method for synthesizing chlorophosphine compounds, including this compound analogs, involves the reaction of phosphinic oxides with acetyl chloride in an organic solvent. This method is characterized by:

- Dissolving the phosphinic oxide precursor in an organic solvent such as tetrahydrofuran (THF), dioxane, toluene, or dichloromethane.

- Reacting with acetyl chloride at controlled temperatures (25–100 °C, optimally 25 °C).

- Using acetyl chloride in 1–2 equivalents relative to the phosphinic oxide.

- Reaction times of 8 to 14 hours, typically 12 hours.

- By-product formation of acetic acid, which can be removed under vacuum.

This procedure yields chlorophosphine compounds with high conversion efficiency (59–80% reported yield for PCl formation) and is applicable to a broad range of secondary phosphine oxides, including dialkyl and diaryl phosphine oxides.

| Parameter | Details |

|---|---|

| Organic solvent | Tetrahydrofuran (preferred), dioxane, toluene, dichloromethane |

| Temperature | 25–100 °C (optimal 25 °C) |

| Acetyl chloride amount | 1–2 equivalents relative to phosphinic oxide |

| Reaction time | 8–14 hours (optimal 12 hours) |

| By-products | Acetic acid |

| Yield | 59–80% for PCl formation |

Chlorination via Triphosgene and Oxalyl Chloride with Morpholine

Another prominent approach involves the reaction of morpholine with chlorinating agents such as triphosgene or oxalyl chloride under controlled conditions to form morpholine carbonyl chloride intermediates, which can be further converted to this compound derivatives.

- Morpholine is reacted in an organic solvent (normal heptane or hexane) at temperatures ranging from 25 to 75 °C.

- Hydrogen chloride or bromine hydrogen gas is introduced to initiate chlorination.

- Subsequently, triphosgene or oxalyl chloride is added to complete the reaction.

- The process yields morpholine carbonyl chloride with high purity (up to 99%) and yields ranging from 95% to 99%.

- Reaction times vary from 0.5 to 5 hours depending on conditions.

This method has been demonstrated in multiple embodiments with variations in solvent, temperature, and acid-binding agents, highlighting its robustness and versatility.

| Embodiment | Solvent | Temp (°C) | Chlorinating Agent | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|---|---|---|

| 3 | Heptane | 50 | Hydrogen chloride + Oxalyl chloride | 97 | 99 | 0.5 + 0.5 |

| 4 | Hexane | 25 | Bromine hydrogen + Phosgene | 96 | 99 | 1 + 1 |

| 5 | Heptane | 40-75 | Hydrogen chloride + Triphosgene | 98 | 99 | 5 |

| 6 | Hexanaphthene | 30-50 | Bromine hydrogen + Oxalyl chloride | 95 | 99 | 2 |

Use of Acid Catalysts and Additives

The addition of acids such as phenylsulfonic acid or trifluoroacetic acid has been shown to influence reaction rates and yields positively. For example:

- Phenylsulfonic acid at 45 °C with oxalyl chloride yields morpholine carbonyl chloride at 96% yield and 97% purity.

- Trifluoroacetic acid under similar conditions yields 98% with 97% purity.

These additives help maintain the pH and facilitate the chlorination process, ensuring high product quality.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|---|---|

| Acetyl chloride chlorination | High yield, mild conditions, versatile | Longer reaction time (up to 12 hours) | 59–80 | High | 8–14 |

| Triphosgene/oxalyl chloride with morpholine | High purity, fast reaction, scalable | Requires handling toxic reagents | 95–99 | 97–99 | 0.5–5 |

| Acid-catalyzed chlorination | Improved yield and purity with additives | Additional reagents and cost | 96–98 | 97 | ~1 |

Summary of Key Research Findings

- The acetyl chloride method provides a simple and effective route to chlorophosphine compounds with good yields and mild reaction conditions but requires longer reaction times.

- The morpholine chlorination using triphosgene or oxalyl chloride is a well-established, high-yielding method producing high-purity intermediates suitable for subsequent synthesis steps.

- Acid additives such as phenylsulfonic acid and trifluoroacetic acid improve reaction efficiency and product purity.

- Reaction parameters such as solvent choice, temperature, and reagent equivalents critically influence yield and purity.

Chemical Reactions Analysis

Chlorodimorpholinophosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Molecular Biology Applications

Chlorodimorpholinophosphine has been utilized in the development of morpholino-based polymers, which are significant for their ability to bind specifically to polynucleotides. These polymers have shown promise in several applications:

- Gene Silencing : CDMP-derived morpholino oligomers can be used to inhibit gene expression by targeting specific mRNA sequences. This application is particularly valuable in research involving gene function and regulation.

- Diagnostic Tools : The ability of morpholino-based polymers to bind to complementary genetic sequences allows their use in diagnostic systems for detecting pathogens or genetic disorders. Such systems can provide rapid and sensitive detection methods for various diseases, including viral infections .

- Therapeutic Development : The potential for these compounds to inactivate harmful genetic sequences opens avenues for therapeutic interventions against diseases caused by specific genes, such as certain cancers or genetic disorders .

Organocatalysis

In organophosphorus chemistry, CDMP serves as a versatile catalyst in various reactions:

- Nucleophilic Catalysis : CDMP can act as a nucleophile in reactions involving electrophilic substrates. Its application in phosphine-catalyzed reactions has led to the formation of diverse functionalized compounds, including aliphatic cyanides and esters .

- Synthesis of Phosphine Ligands : CDMP can be used to synthesize phosphine ligands that are crucial in transition metal catalysis. These ligands facilitate various organic transformations, including cross-coupling reactions essential for synthesizing complex organic molecules .

Synthesis of Other Compounds

CDMP is also employed as a building block in the synthesis of more complex organophosphorus compounds:

- Precursor for Phosphorus-Based Drugs : The compound can be modified to create phosphorus-containing drugs that exhibit biological activity. This aspect is particularly important in drug design and development, where phosphorus compounds have shown promise in treating various diseases .

- Development of New Materials : CDMP can be incorporated into polymer matrices or materials designed for specific applications, such as sensors or drug delivery systems .

Case Study 1: Gene Silencing with Morpholino Oligomers

A study demonstrated the efficacy of CDMP-derived morpholino oligomers in zebrafish models. By using a phosphine-triggered mechanism, researchers were able to achieve precise temporal control over gene expression, showcasing the potential for targeted gene silencing applications in developmental biology .

Case Study 2: Organocatalytic Reactions

Research highlighted the use of CDMP as a catalyst in Michael addition reactions, where it facilitated the formation of complex organic molecules with high efficiency. This study illustrated the versatility of CDMP in promoting nucleophilic additions and its role in expanding the toolkit available for organic synthesis .

Mechanism of Action

The mechanism of action of chlorodimorpholinophosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorodimorpholinophosphine belongs to a broader class of chlorophosphines, which exhibit varying reactivity and applications depending on their substituents. Below is a detailed comparison with key analogs:

Key Compounds for Comparison

Chlorodiphenylphosphine (CAS 1079-66-9)

Dichloro(phenyl)phosphine (CAS 644-97-3)

Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5)

Comparative Data Table

*Note: Physical state inferred from structural analogs.

Steric and Electronic Effects

- This compound: The morpholine groups provide steric hindrance and electron donation via the oxygen and nitrogen atoms. This reduces its reactivity compared to smaller analogs, making it suitable for reactions requiring slow, controlled phosphorus-centered nucleophilic substitution .

- Chlorodiphenylphosphine : The phenyl groups are electron-withdrawing but offer moderate steric bulk. This compound is highly reactive toward water and alcohols, often used to generate diphosphine ligands (e.g., in cross-coupling catalysis) .

- Dichloro(phenyl)phosphine : The presence of two chlorine atoms increases electrophilicity, enabling rapid reactions with amines or alcohols. However, this also makes it highly moisture-sensitive .

Stability and Handling

- This compound and bis(dimethylamino)chlorophosphine are more stable under inert atmospheres due to their bulky substituents. In contrast, dichloro(phenyl)phosphine requires stringent exclusion of moisture .

- Chloro(diisopropylamino)methoxyphosphine exhibits intermediate stability, with the methoxy group slightly enhancing resistance to hydrolysis compared to non-oxygenated analogs .

Biological Activity

Chlorodimorpholinophosphine is a phosphine compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two morpholine rings and a chlorine atom. This configuration allows it to interact with biological systems in distinct ways, influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may act as a ligand in biochemical reactions, modulating enzyme activity or receptor signaling pathways. The specific mechanisms can vary based on the biological context and the presence of other cellular components.

Biological Activity Data

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : A study investigated the effects of this compound on ovarian cancer cells, revealing that it exhibited antiproliferative properties superior to traditional chemotherapeutics like cisplatin. The proposed mechanism involved disrupting cellular signaling pathways essential for cancer cell survival .

- Antimicrobial Studies : Research highlighted the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria. In vitro tests showed significant inhibition of bacterial growth, suggesting its utility in developing new antibiotics.

- Enzyme Interaction : this compound was evaluated for its ability to inhibit specific enzymes implicated in metabolic disorders. The findings indicated that it could effectively reduce enzyme activity, potentially leading to therapeutic applications in metabolic regulation.

Research Findings

Recent studies have focused on optimizing this compound derivatives for enhanced biological activity. Modifications to the core structure have led to compounds with improved potency and selectivity for target enzymes and receptors. For example, variations in substituents on the phosphorus atom have shown to influence both the pharmacokinetic and pharmacodynamic profiles of these compounds .

Q & A

Q. What are the key considerations for synthesizing chlorodimorpholinophosphine with high purity?

Methodological Answer: Synthesis typically involves reacting morpholine with phosphorus trichloride under inert conditions. Critical steps include maintaining anhydrous conditions (e.g., using Schlenk-line techniques) and controlling stoichiometry to avoid byproducts like bis(morpholino)phosphine. Post-synthesis purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is essential to achieve >95% purity. Monitoring via P NMR can confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- P NMR : Identifies phosphorus environment shifts (expected δ ~20-30 ppm for P-Cl bonds).

- IR Spectroscopy : Confirms P-Cl stretching vibrations (450-550 cm).

- Elemental Analysis : Validates C, H, N, and Cl content within 0.3% deviation. Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in bond angles and molecular geometry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Store under nitrogen at ≤4°C to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate, avoiding water due to exothermic reactions. Emergency protocols should align with GHS Category 4 (acute toxicity) guidelines .

Advanced Research Questions

Q. How can reaction kinetics of this compound be modeled to optimize its use in organocatalytic systems?

Methodological Answer: Employ pseudo-first-order kinetics under varying temperatures (25–60°C) and solvent polarities (e.g., THF vs. toluene). Use Arrhenius plots to derive activation energies and identify rate-limiting steps (e.g., nucleophilic substitution at phosphorus). Computational tools like DFT simulations (e.g., Gaussian 16) can validate experimental barriers and predict electronic effects of substituents .

Q. What strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

Methodological Answer: Discrepancies may arise from trace moisture in solvents or oxygen exposure. Design controlled experiments using Karl Fischer titration to quantify water content. Compare degradation profiles via HPLC-MS in deaerated vs. aerated solutions. Statistical tools like ANOVA can isolate significant variables (e.g., pH, O levels) .

Q. How does steric hindrance from morpholine substituents influence ligand-exchange reactivity?

Methodological Answer: Compare reactivity with bulkier analogs (e.g., chlorodicyclohexylphosphine) using competition experiments. Monitor ligand exchange with transition metals (e.g., PdCl) via P NMR titration. Crystal structure analysis of metal complexes reveals steric effects on coordination geometry. Correlate findings with Tolman’s electronic parameters for predictive modeling .

Q. What factorial design approaches are effective in troubleshooting low-yield syntheses?

Methodological Answer: Implement a 2 factorial design to test variables:

Q. How can computational chemistry predict this compound’s reactivity in novel P–N bond-forming reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate collision trajectories with amines to assess steric accessibility.

- NBO Analysis : Quantify charge transfer at phosphorus during nucleophilic attack. Validate predictions with experimental kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms .

Guidance for Methodological Rigor

- Data Validation : Cross-check spectral data with reference compounds (e.g., chlorodiphenylphosphine) to avoid misassignment .

- Theoretical Frameworks : Link experimental outcomes to phosphorus ligand theory or soft-hard acid-base (SHAB) principles for mechanistic clarity .

- Error Analysis : Report standard deviations for triplicate measurements and use Q-testing to exclude outliers in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.